

synthesis of 2-Methyl-3-morpholinobenzoic Acid

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Compound of Interest

| | |
|----------------|-----------------------------------|
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An Application Note and Protocol for the Synthesis of **2-Methyl-3-morpholinobenzoic Acid**

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for the synthesis of **2-Methyl-3-morpholinobenzoic Acid**, a potentially valuable building block in medicinal chemistry and materials science. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. This guide emphasizes not just the procedural steps but also the underlying scientific rationale, ensuring a robust and reproducible synthesis.

Introduction: The Significance of Substituted Benzoic Acids

Substituted benzoic acid scaffolds are ubiquitous in pharmacologically active compounds and functional materials. The specific substitution pattern of a methyl group at the 2-position and a morpholino group at the 3-position of the benzoic acid core in **2-Methyl-3-morpholinobenzoic Acid** presents a unique structural motif. The morpholine moiety, a common heterocycle in drug discovery, can impart favorable physicochemical properties such as improved aqueous solubility and metabolic stability. The strategic placement of the methyl group can influence the molecule's conformation and its interaction with biological targets. The development of a reliable synthetic route to this compound is, therefore, of significant interest.

Synthetic Strategy: A Retrosynthetic Approach

The key challenge in the synthesis of **2-Methyl-3-morpholinobenzoic Acid** lies in the formation of the C-N bond between the aromatic ring and the morpholine nitrogen. A retrosynthetic analysis suggests that the most logical approach is the N-arylation of morpholine with a suitable 2-methyl-3-halobenzoic acid derivative. Two powerful and widely used methods for such transformations are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[1][2]



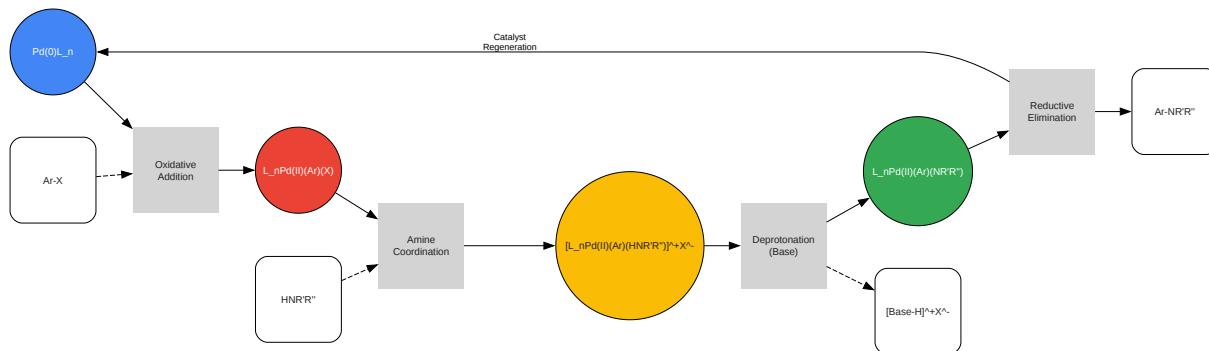
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Caption: Retrosynthetic analysis of **2-Methyl-3-morpholinobenzoic Acid**.

While both methods are viable, the Ullmann condensation often requires harsh reaction conditions, including high temperatures.[3] In contrast, the Buchwald-Hartwig amination has seen significant development, allowing for milder reaction conditions and a broader substrate scope, making it a preferred method in modern organic synthesis.[1][4] This protocol will therefore focus on a Buchwald-Hartwig amination approach. The starting material, 2-methyl-3-bromobenzoic acid, can be synthesized from commercially available precursors or obtained from chemical suppliers.

Reaction Mechanism: The Buchwald-Hartwig Amination Catalytic Cycle

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle. The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the Pd(0) catalyst.[1]



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Caption: Catalytic cycle of the Buchwald-Hartwig amination.

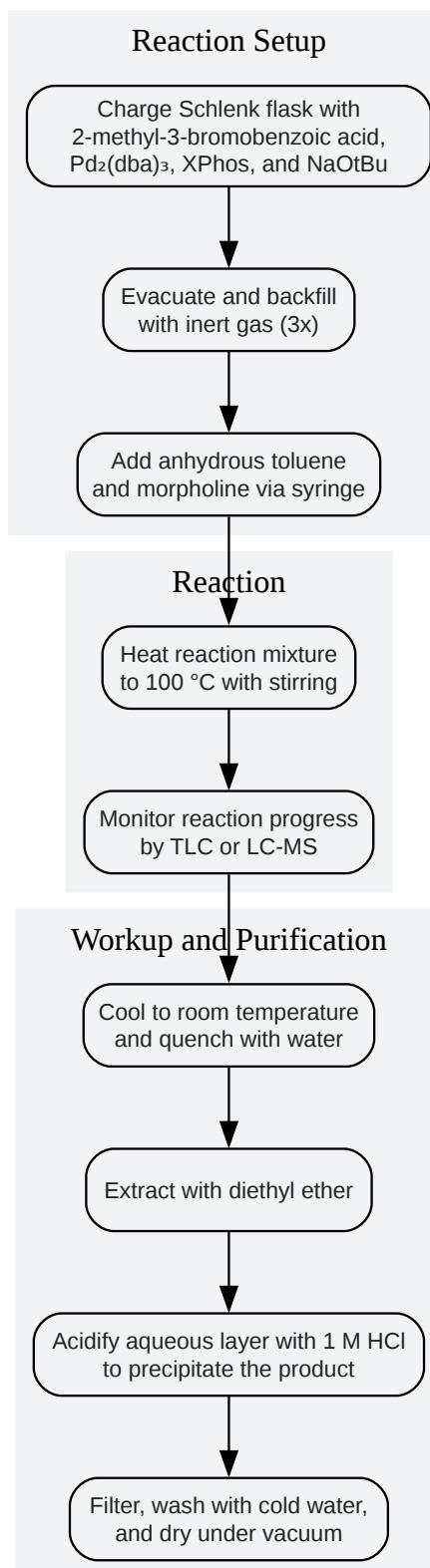
Detailed Experimental Protocol: Synthesis of 2-Methyl-3-morpholinobenzoic Acid

This protocol details the synthesis of **2-Methyl-3-morpholinobenzoic Acid** from 2-methyl-3-bromobenzoic acid and morpholine using a palladium-based catalyst system.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |
|---|----------------------|---------------------|------------------------------------|
| 2-Methyl-3-bromobenzoic acid | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Morpholine | ≥99%, redistilled | e.g., Alfa Aesar | Reagent |
| Pd ₂ (dba) ₃ | - | e.g., Strem | Palladium precatalyst |
| XPhos | ≥98% | e.g., Combi-Blocks | Ligand |
| Sodium tert-butoxide (NaOtBu) | ≥98% | e.g., Acros | Base |
| Toluene | Anhydrous, ≥99.8% | e.g., Fisher | Solvent |
| Diethyl ether (Et ₂ O) | Anhydrous | - | For workup |
| Hydrochloric acid (HCl) | 1 M aqueous solution | - | For workup and precipitation |
| Sodium sulfate (Na ₂ SO ₄) | Anhydrous | - | Drying agent |
| Schlenk flask | - | - | Reaction vessel |
| Magnetic stirrer and stir bar | - | - | For agitation |
| Reflux condenser | - | - | To prevent solvent loss |
| Inert atmosphere setup | - | - | (e.g., Nitrogen or Argon manifold) |

Experimental Workflow

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Caption: Overall workflow for the synthesis of **2-Methyl-3-morpholinobenzoic Acid**.

Step-by-Step Procedure

- Reaction Setup:

- To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-methyl-3-bromobenzoic acid (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and sodium tert-butoxide (2.5 eq).
- Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Under a positive pressure of the inert gas, add anhydrous toluene (to make a 0.2 M solution with respect to the starting material) via a syringe.
- Add morpholine (1.5 eq) dropwise to the reaction mixture via a syringe.

- Reaction:

- Place the Schlenk flask in a preheated oil bath at 100 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

- Workup and Purification:

- Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
- Carefully quench the reaction by adding deionized water.
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove non-acidic impurities.
- Collect the aqueous layer and cool it in an ice bath.
- Slowly acidify the aqueous layer with 1 M HCl with stirring until a precipitate forms (typically pH 3-4).

- Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
- Collect the solid product by vacuum filtration.
- Wash the solid with cold deionized water and then a small amount of cold diethyl ether.
- Dry the product under high vacuum to a constant weight.

Safety Precautions

- Work in a well-ventilated fume hood.
- Palladium compounds and phosphine ligands can be toxic and air-sensitive; handle them under an inert atmosphere.
- Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive.
- Toluene and diethyl ether are flammable solvents.
- Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Data and Characterization

The following table summarizes the key quantitative data for the synthesis.

| Parameter | Value |
|--|-----------------|
| Molar ratio (Acid:Morpholine) | 1 : 1.5 |
| Catalyst loading ($\text{Pd}_2(\text{dba})_3$) | 2 mol% |
| Ligand loading (XPhos) | 8 mol% |
| Base (NaOtBu) | 2.5 equivalents |
| Reaction Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | 70-90% |

Upon successful synthesis, the structure of **2-Methyl-3-morpholinobenzoic Acid** should be confirmed by standard analytical techniques. Expected characterization data includes:

- ^1H NMR: Peaks corresponding to the aromatic protons, the methyl protons, the morpholine protons, and the carboxylic acid proton.
- ^{13}C NMR: Resonances for all unique carbon atoms in the molecule.
- FT-IR: Characteristic peaks for the O-H stretch of the carboxylic acid, the C=O stretch, and C-N and C-O stretches of the morpholine ring.
- Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of the product ($\text{C}_{12}\text{H}_{15}\text{NO}_3$, MW: 221.25 g/mol).

Conclusion

This application note provides a detailed and robust protocol for the synthesis of **2-Methyl-3-morpholinobenzoic Acid** via a palladium-catalyzed Buchwald-Hartwig amination. The provided methodology is based on well-established and reliable synthetic transformations, ensuring a high probability of success for researchers in the field. By understanding the underlying principles and following the detailed steps, scientists can efficiently synthesize this valuable compound for further investigation in drug discovery and materials science.

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